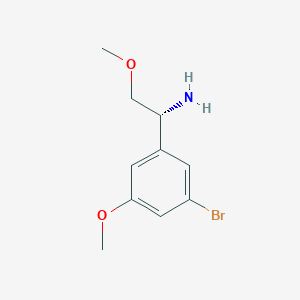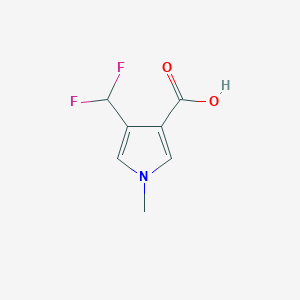
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrrole ring substituted with a difluoromethyl group and a carboxylic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyrrole ring. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the use of difluoromethylating agents such as difluoromethyl-(4-nitrophenyl)-bis-(carbomethoxy)-methylide sulfonium ylide in conjunction with a Lewis acid activator like lithium tetrafluoroborate (LiBF4) to achieve the desired difluoromethylation .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. Large-scale synthesis may utilize continuous flow reactors and advanced purification techniques to streamline the production process and reduce costs .
化学反应分析
Types of Reactions
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
科学研究应用
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar but contains a pyrazole ring instead of a pyrrole ring.
Difluoromethyl phenyl sulfide: Another compound with a difluoromethyl group, but attached to a phenyl ring.
Uniqueness
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity compared to similar compounds .
属性
分子式 |
C7H7F2NO2 |
|---|---|
分子量 |
175.13 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-1-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H7F2NO2/c1-10-2-4(6(8)9)5(3-10)7(11)12/h2-3,6H,1H3,(H,11,12) |
InChI 键 |
DLRZONLDTQDONC-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=C1)C(=O)O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


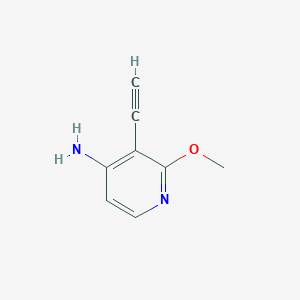
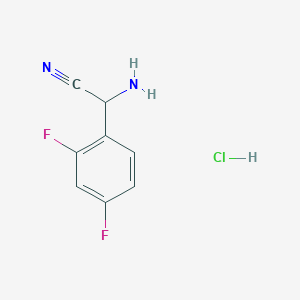
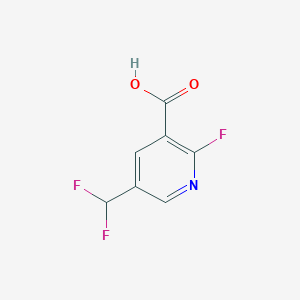

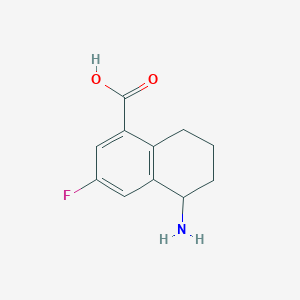
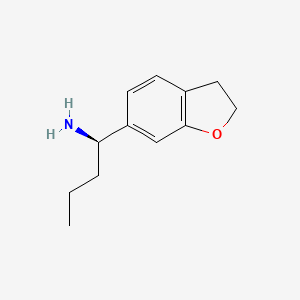

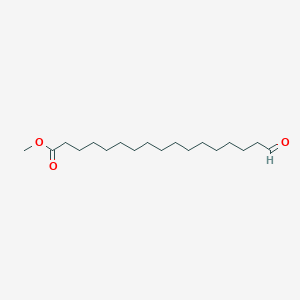
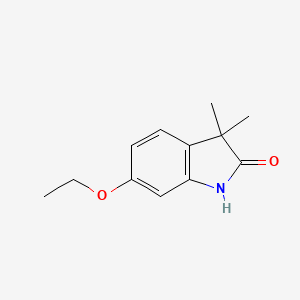
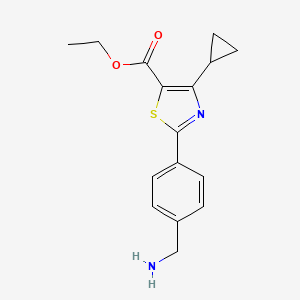
![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)

